1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a molecular formula of C16H23NO4 This compound is known for its unique structural features, which include a pyrrolidine ring, a phenylethyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps. One common method starts with the protection of the pyrrolidine nitrogen using the Boc group. This is followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the pyrrolidine ring to form the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing selective modifications of other functional groups. The phenylethyl group can interact with biological receptors, potentially modulating their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-[(2-methyl-2-propanyl)oxycarbonyl]-L-proline
- N-Boc-2-methyl-L-proline
- 1-Boc-2-methyl-L-proline
Uniqueness
1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-17(2,3)23-16(22)19-13-7-11-18(19,15(20)21)12-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLLHYVBNNPLET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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